4-Methylpyridazine
Overview
Description
4-Methylpyridazine is a chemical compound with the molecular formula C5H6N2 . It has a molecular weight of 94.1145 .
Synthesis Analysis
Pyridazin-3 (2H)-ones, a derivative of pyridazine, have been found to exhibit a wide range of pharmacological activities. The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Molecular Structure Analysis
The molecular structure of 4-Methylpyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .Physical And Chemical Properties Analysis
4-Methylpyridazine has a density of 1.0±0.1 g/cm3, a boiling point of 226.9±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Synthesis and Industrial Application
- Synthesis of Pesticide and Antiviral Drug Intermediates: 4-Methylpyridazine is used in the synthesis of various intermediates for pesticides and antiviral drugs. Its synthesis is achieved through a four-step process starting from hydrazine hydrate and citraconic anhydride, with a total yield of around 30% (Yang Shao-juan, 2012).
Biological Activity and Cancer Research
- Inhibition of Cancer Cell Lines: Derivatives of 4-Methylpyridazine, specifically 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment, have shown effective inhibitory activity against cancer cell lines like A549, HeLa, and MCF-7 (Hehua Xiong et al., 2020).
- Evaluation as c-Met Kinase Inhibitors: Novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, showing moderate to good antitumor activities (Ju Liu et al., 2020).
Chemical Synthesis and Material Science
- Synthesis of Extended π-Systems: 4-Methylpyridazine reacts with aromatic aldehydes to yield condensation products, useful in the synthesis of extended π-systems (J. Vanden Eynde et al., 2001).
- Free Radical Chlorination: It's involved in free radical chlorination processes, yielding compounds like 2-chloromethylpyridine and dichloromethylpyrazine (K. Rubina et al., 1989).
Neurological and Pharmacological Studies
- Aminopyridines Targeting Voltage-activated Calcium Channels: Aminopyridines, including 4-aminopyridine derivatives, target high voltage-activated Ca2+ channels (HVACCs) in neurons, suggesting their potential application in improving neuromuscular function in conditions like spinal cord injury and multiple sclerosis (Zi-Zhen Wu et al., 2009).
Corrosion Inhibition
- Steel Corrosion Inhibitor: Pyridazine compounds, including derivatives of 4-methylpyridazine, have been studied for their role in inhibiting steel corrosion in acidic environments, demonstrating significant inhibitory efficiency (M. Bouklah et al., 2006).
Safety And Hazards
Future Directions
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
properties
IUPAC Name |
4-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUBOPKWKZULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149811 | |
Record name | 4-Methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridazine | |
CAS RN |
1120-88-3 | |
Record name | 4-Methylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1120-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.